molecular formula C6H12N2O3 B1277208 L-Alanine, N-(N-methylglycyl)- CAS No. 53846-71-2

L-Alanine, N-(N-methylglycyl)-

Cat. No. B1277208
CAS RN: 53846-71-2
M. Wt: 160.17 g/mol
InChI Key: GDVFPUCAXGAXQW-BYPYZUCNSA-N
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Description

L-Alanine, N-(N-methylglycyl)-, also known as a linear tripeptide, is a compound that exhibits interesting properties due to its molecular structure. It is a zwitterion at physiological pH, meaning it has both positive and negative charges within the same molecule. This characteristic influences its behavior in various environments, such as in water or in crystal form .

Synthesis Analysis

The synthesis of related compounds, such as N-[(1S,4R)-2-oxo-pinanyl]-β-alanine methylester, provides insights into the preparation of chiral amidoalkylation reagents. These reagents are crucial for the synthesis of chiral β-substituted β-amino acid derivatives, which are valuable in medicinal chemistry and asymmetric synthesis . Although not directly about L-Alanine, N-(N-methylglycyl)-, the principles of synthesis and the importance of crystal structure for further modifications are relevant.

Molecular Structure Analysis

The molecular structure of L-Alanine, N-(N-methylglycyl)-, is characterized by its zwitterionic form, with the N terminus protonated and the C terminus ionized. The peptide units are in trans configurations and deviate from planarity, which is evident from the backbone torsion angles provided in the study . The molecular dynamics study of L-alanine in water also reveals that the molecule does not have a preferred conformation, suggesting flexibility in its structure .

Chemical Reactions Analysis

The chemical behavior of L-Alanine, N-(N-methylglycyl)-, can be inferred from the studies of similar compounds. For instance, the l-alanylglycylhistamine dihydrochloride compound is protonated at both the terminal amino group and the histidine N2 atom, which are neutralized by chloride anions. This indicates that the compound can participate in reactions that involve protonation and deprotonation, which are common in biochemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Alanine, N-(N-methylglycyl)-, are influenced by its zwitterionic nature and the presence of the methyl group. The study of L-alanine in a water droplet shows that the hydrophobic side chain defines the trajectory path of the molecule, and the molecule is energetically favorable when the methyl group is exposed to the water surface . The orbital signatures of the methyl group in L-alanine have been identified, which affect the relaxation in geometry and valence orbitals, indicating that the methyl group significantly influences the electronic structure of the molecule .

Future Directions

The non-proteinogenic amino acid N-methyl-L-alanine has been brought into the gas phase using laser ablation techniques and studied by high resolution chirped pulse and molecular-beam Fourier transform microwave spectroscopies coupled to supersonic expansion . This study provides a promising strategy that could consider both catalytic ability and cell growth burden for multi-enzyme cascade catalysis .

properties

IUPAC Name

(2S)-2-[[2-(methylamino)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFPUCAXGAXQW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426492
Record name L-Alanine, N-(N-methylglycyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine, N-(N-methylglycyl)-

CAS RN

53846-71-2
Record name L-Alanine, N-(N-methylglycyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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